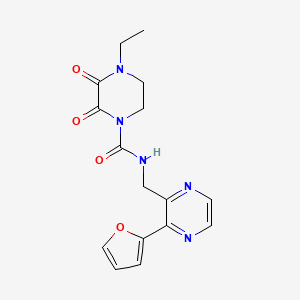

4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-2-20-7-8-21(15(23)14(20)22)16(24)19-10-11-13(18-6-5-17-11)12-4-3-9-25-12/h3-6,9H,2,7-8,10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYKTLZOGIVZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other pyrazine derivatives. This could involve binding to the target, altering its function, and triggering downstream effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to the versatility of pyrazine-based drugs. The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the diverse biological activities of pyrazine-based drugs, the compound could potentially have a wide range of effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural motifs with several piperazine-carboxamide derivatives. Key comparisons include:

Key Observations :

- The furan-pyrazine system (vs. thienopyrazine in or quinazolinone in ) may influence electronic properties and target selectivity, as furan derivatives often exhibit distinct π-π stacking and hydrogen-bonding capabilities .

Pharmacological and Physicochemical Properties

- Solubility: Piperazine derivatives generally exhibit moderate water solubility due to their basic nitrogen atoms.

- Bioactivity :

- Antiproliferative Activity : highlights that 4-(aryl)-N-(3-alkoxyfuropyrazin-2-yl)piperazine-1-carboxamides inhibit cancer cell proliferation, suggesting the target compound may share this mechanism .

- Receptor Binding : and describe piperazine-carboxamides as dopamine D3 receptor ligands, but the target’s furan-pyrazine system likely shifts selectivity toward other targets (e.g., kinases or epigenetic regulators) .

Challenges and Limitations

Q & A

Q. What synthetic methodologies are recommended for preparing 4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine core. Key steps include:

- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the pyrazine-furan hybrid moiety to the piperazine carboxamide .

- Solvent and catalyst selection : Dichloromethane or DMF as solvents, with triethylamine as a base to neutralize HCl byproducts during amide bond formation .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and absence of unreacted intermediates .

- HPLC : To assess purity (>98% required for biological assays) using a C18 column and gradient elution (acetonitrile/water) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases due to the pyrazine moiety’s electron-deficient nature .

- Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors, given piperazine derivatives’ CNS activity .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Variable substituents : Systematically modify the ethyl group on the piperazine, furan position (2- vs. 3-substituted), or pyrazine methylation to assess effects on potency .

- Bioisosteric replacements : Substitute the furan ring with thiophene or pyrrole to alter lipophilicity and metabolic stability .

- Pharmacokinetic profiling : Measure logP (e.g., via shake-flask method) and metabolic stability in liver microsomes to guide lead optimization .

Q. How can contradictory data on biological activity between studies be resolved?

- Assay validation : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding mode discrepancies .

- Batch analysis : Verify compound purity and stability (e.g., via accelerated degradation studies under acidic/oxidative conditions) .

Q. What strategies mitigate off-target interactions in vivo?

- Selectivity panels : Screen against 50+ GPCRs, ion channels, and transporters to identify promiscuity .

- Proteome-wide profiling : Use affinity-based proteomics (e.g., thermal shift assays) to detect unintended protein interactions .

- Metabolite identification : LC-MS/MS to track reactive intermediates formed during hepatic metabolism .

Methodological Notes

- Synthetic reproducibility : Strict control of reaction temperature (±2°C) and moisture (argon atmosphere) is critical due to the furan ring’s sensitivity to oxidation .

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate SAR trends with computational docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.